2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide
Overview
Description
2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a methyl and nitro group, as well as a pyridinyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide typically involves the following steps:
Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce the nitro group at the 4-position.
Etherification: The nitrated product is then reacted with 2-chloroacetamide in the presence of a base to form the phenoxyacetamide intermediate.
Coupling: Finally, the intermediate is coupled with 4-aminopyridine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Reduction: 2-(3-methyl-4-aminophenoxy)-N-(pyridin-4-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acid and amine products.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenoxy)-N-(pyridin-4-yl)acetamide: Lacks the methyl group on the phenoxy ring.
2-(3-methylphenoxy)-N-(pyridin-4-yl)acetamide: Lacks the nitro group on the phenoxy ring.
2-(3-methyl-4-nitrophenoxy)acetamide: Lacks the pyridinyl group.
Uniqueness
2-(3-methyl-4-nitrophenoxy)-N-(pyridin-4-yl)acetamide is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, as well as the pyridinyl group attached to the acetamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
IUPAC Name |
2-(3-methyl-4-nitrophenoxy)-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-10-8-12(2-3-13(10)17(19)20)21-9-14(18)16-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFELOVNKYCMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790796 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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